3-Chlorophenyl cyclopentyl ketone

Catalog No.
S804054
CAS No.
1855-40-9
M.F
C12H13ClO
M. Wt
208.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorophenyl cyclopentyl ketone

CAS Number

1855-40-9

Product Name

3-Chlorophenyl cyclopentyl ketone

IUPAC Name

(3-chlorophenyl)-cyclopentylmethanone

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

InChI

InChI=1S/C12H13ClO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2

InChI Key

XOIRTJDXSCKPCE-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC=C2)Cl

Synthesis Intermediate

-Chlorophenyl cyclopentyl ketone is a chemical compound that can be used as an intermediate in the synthesis of other molecules. Scientific literature describes its use in the creation of specific materials, such as:

  • Norketamine Analogs: 3-Chlorophenyl cyclopentyl ketone has been described as a precursor to norketamine analogs. Norketamine is a metabolite of ketamine, a medication used as an anesthetic and pain reliever []. However, it is important to note that norketamine itself can be psychoactive and should only be handled in a research setting [].

Research on Properties

Some research explores the physical and chemical properties of 3-Chlorophenyl cyclopentyl ketone itself. This can include studies on its:

  • Melting point and boiling point
  • Solubility in various solvents
  • Reactivity with other chemicals

3-Chlorophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H13ClO. It appears as a colorless to pale yellow liquid and serves as an important intermediate in organic synthesis. This compound is particularly recognized for its role in the preparation of various pharmaceuticals, including anesthetics and analgesics, and other complex organic molecules. The presence of a chlorine atom on the phenyl ring influences its reactivity, making it a valuable compound in synthetic organic chemistry .

As mentioned earlier, there is no current information available regarding the specific mechanism of action of 3-Chlorophenyl cyclopentyl ketone.

Due to the lack of specific research, detailed safety information on 3-Chlorophenyl cyclopentyl ketone is unavailable. However, as a general precaution, it is recommended to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its potential unknown health effects. Organic compounds with chlorine substituents might also present environmental concerns; proper disposal procedures should be followed [].

  • Oxidation: The ketone can be oxidized to form carboxylic acids or other oxidized derivatives. Common reagents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: Reduction of the ketone group can yield alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom in the phenyl ring can be substituted with various functional groups through nucleophilic aromatic substitution reactions, utilizing nucleophiles such as amines or thiols under basic or acidic conditions .

Common Reagents and Conditions

Reaction TypeReagents UsedProducts
OxidationPotassium permanganate, Chromium trioxideCarboxylic acids or esters
ReductionSodium borohydride, Lithium aluminum hydrideAlcohols
SubstitutionAmines, Thiols (in basic/acidic conditions)Substituted phenyl derivatives

Research indicates that 3-Chlorophenyl cyclopentyl ketone exhibits potential biological activities. It is studied for its interactions with biological molecules, particularly in the context of drug development. Its derivatives have been explored for anesthetic properties, which make them relevant in medicinal chemistry .

The synthesis of 3-Chlorophenyl cyclopentyl ketone typically involves the reaction of chlorobenzene with cyclopentanone under basic conditions. This reaction is often conducted in solvents such as alcohols or chlorinated hydrocarbons to facilitate product formation. The reaction mixture is heated to promote the synthesis of the ketone .

Industrial Production Methods

In industrial settings, the synthesis follows similar routes but is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are commonly employed to enhance efficiency .

3-Chlorophenyl cyclopentyl ketone finds numerous applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for potential biological activities and interactions.
  • Medicine: Used as a precursor in synthesizing drugs related to anesthetics and analgesics.
  • Industry: Employed in producing specialty chemicals and materials .

3-Chlorophenyl cyclopentyl ketone can be compared with several related compounds, highlighting its unique properties:

Compound NameStructural DifferencesUnique Features
2-Chlorophenyl cyclopentyl ketoneChlorine at position 2 on the phenyl ringDifferent reactivity profile due to sterics
4-Chlorophenyl cyclopentyl ketoneChlorine at position 4 on the phenyl ringMay exhibit distinct physical properties
3-Bromophenyl cyclopentyl ketoneBromine instead of chlorineDifferent electronic effects influencing reactivity

The placement of the chlorine atom significantly affects the compound's reactivity and interaction with other molecules, making it distinct from its analogs .

XLogP3

4

Wikipedia

(3-Chlorophenyl)(cyclopentyl)methanone

Dates

Modify: 2023-08-15

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